3-Bromopentane-2,4-dione

Catalog No.
S666023
CAS No.
3043-28-5
M.F
C5H7BrO2
M. Wt
179.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromopentane-2,4-dione

CAS Number

3043-28-5

Product Name

3-Bromopentane-2,4-dione

IUPAC Name

3-bromopentane-2,4-dione

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

InChI

InChI=1S/C5H7BrO2/c1-3(7)5(6)4(2)8/h5H,1-2H3

InChI Key

KCHDFLHQXZRDKL-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)C)Br

Canonical SMILES

CC(=O)C(C(=O)C)Br

Organic Chemistry Research

Application: 3-Bromopentane-2,4-dione is used in the study of chiral compounds in organic chemistry . The central carbon in 3‐bromopentane‐2,4‐diol is chiral, which makes it interesting for research in this field .

Method of Application: The chiral nature of the compound is studied by observing the behavior of the molecule under different conditions. The molecule’s configuration can matter, but in that case, it will sit in the plane of symmetry .

Results or Outcomes: The study found that the carbons #2 and #4 are chiral centers themselves. If C2 and C4 have different configurations, then C3 is termed a pseudoasymmetric center and labeled with a small ‘r’ or 's’ .

Synthesis of Heterocyclic Compounds

Application: 3-Bromopentane-2,4-dione is used in the synthesis of 5H-thiazolo[3,2-a]pyrimidines, a type of heterocyclic compound . These compounds are known to have a broad spectrum of biological activity .

Method of Application: The compound is used in a reaction with tetrahydropyrimidine-2-thiones and halocarboxylic acid esters .

Results or Outcomes: The study resulted in the successful synthesis of 5H-thiazolo[3,2-a]pyrimidines. The synthesized compounds were characterized by a high-frequency IR absorption band in the range of 1774-1754 cm-1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring .

Antimicrobial Agent

Application: 3-Bromopentane-2,4-dione is a quinoxaline derivative that has been used as an antimicrobial agent . It is effective against Gram-positive bacteria and some Gram-negative bacteria .

Method of Application: The compound is used in its pure form or in combination with other antimicrobial agents to treat bacterial infections .

Results or Outcomes: The compound has shown effectiveness against a variety of bacteria, making it a valuable tool in the fight against bacterial infections .

Antitubercular Agent

Application: 3-Bromopentane-2,4-dione has been used in the synthesis of thiazole substituted thiosemicarbazide derivatives, which have shown potential as antitubercular agents .

Method of Application: The compound is used in a reaction with 2-arylthiazole-4-carbaldehyde, 4-methyl-2-arylthiazole-5-carbaldehyde, and 1-(4-methyl-2-arylthiazol-5-yl)ethanone . The resulting compounds are then screened for inhibitory activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis Bacille Calmette Guerin strains .

Results or Outcomes: The synthesized compounds showed potential antibacterial activity against Gram-negative bacteria, Escherichia coli, Pseudomonas flurescence, and Gram-positive bacteria, Staphylococcus aureus, Bacillus subtilis . They also showed moderate activity against the fungal strain Candida albicans .

Synthesis of Heterocyclic Compounds

Application: 3-Bromopentane-2,4-dione is used in the synthesis of 1-(2-amino-4-methyl-1,3-oxazol-5-yl)ethanone.

Method of Application: The compound is dissolved in acetone and added to a solution of urea in water. The resulting mixture is heated to obtain a clear solution and is distributed into microwave tubes.

Results or Outcomes: The procedure resulted in the successful synthesis of 1-(2-amino-4-methyl-1,3-oxazol-5-yl)ethanone.

3-Bromopentane-2,4-dione is an organic compound with the molecular formula C₅H₇BrO₂ and a molecular weight of 179.01 g/mol. It is characterized by the presence of a bromine atom and two keto groups located at the second and fourth positions of a pentane chain. This compound is classified under the category of diketones and is notable for its reactivity due to the electrophilic nature of the carbonyl groups. The compound's CAS number is 3043-28-5, and it can be represented structurally as follows:

text
O ||Br-C-C-CO-C | | R R

3-Bromopentane-2,4-dione has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry due to its unique structural properties.

Typical of diketones. Key reactions include:

  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or other carbonyl compounds to form imines or enaminones.
  • Halogenation: The bromine atom can be substituted or eliminated under certain conditions, allowing for further functionalization of the molecule.

These reactions enable the synthesis of a wide range of derivatives useful in pharmaceuticals and agrochemicals.

3-Bromopentane-2,4-dione exhibits notable biological activities, particularly as an antimicrobial agent. Studies indicate its effectiveness against Gram-positive bacteria, making it a potential candidate for developing new antibiotics . Additionally, its structure allows for interactions with various biological targets, which may contribute to its therapeutic potential.

The synthesis of 3-Bromopentane-2,4-dione can be achieved through several methods:

  • Bromination of Pentane-2,4-dione: This method involves treating pentane-2,4-dione with bromine under controlled conditions to selectively introduce the bromine atom at the third carbon position.
  • From Acetylacetone: Another synthetic route includes starting from acetylacetone and performing a series of reactions that involve bromination and subsequent rearrangements .

These methods highlight the compound's accessibility for research and industrial applications.

3-Bromopentane-2,4-dione finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it is explored for potential use in drug formulations targeting bacterial infections .
  • Industrial Uses: The compound is utilized in the production of adhesives, coatings, and other materials due to its reactive functional groups .

Research on interaction studies involving 3-Bromopentane-2,4-dione has focused on its antimicrobial properties and potential interactions with cellular targets. Studies have shown that it can inhibit the growth of specific bacterial strains, suggesting mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways . Further investigations are needed to elucidate its full interaction profile within biological systems.

Several compounds share structural similarities with 3-Bromopentane-2,4-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Pentane-2,4-dioneC₅H₈O₂Lacks bromine; used as a solvent and reagent.
3-Chloropentane-2,4-dioneC₅H₇ClO₂Contains chlorine instead of bromine; similar reactivity.
1-Bromo-2-pentanoneC₅H₉BrODifferent positioning of functional groups; used in organic synthesis.

These compounds illustrate variations in halogen substitution and functional group arrangements that influence their chemical behavior and applications.

3-Bromopentane-2,4-dione stands out due to its specific combination of reactivity patterns and biological activity, making it a valuable compound for further exploration in both synthetic chemistry and medicinal applications.

The development of 3-bromopentane-2,4-dione can be traced to the broader exploration of halogenated diketones in organic chemistry. Historical records indicate that the synthesis of this compound was first achieved through the bromination of acetylacetone (pentane-2,4-dione), a reaction that represents a fundamental transformation in the preparation of halogenated β-diketones. The initial synthetic approach involved the direct bromination of pentane-2,4-dione using bromine as the halogenating agent under controlled conditions.

Early research into brominated diketones emerged from the need to develop versatile synthetic intermediates that could undergo selective transformations. The discovery that acetylacetone could be selectively monobrominated at the central carbon position opened new avenues for synthetic chemistry. Research published in the Journal of Medicinal Chemistry demonstrated that the reaction of acetylacetone with bromine at 20°C for approximately 20 minutes yielded 3-bromopentane-2,4-dione in quantitative yields. This high-yielding synthetic method established the compound as an accessible synthetic target for further chemical investigations.

The development of reliable synthetic protocols for 3-bromopentane-2,4-dione represented a significant advancement in the field of halogenated organic compounds. The compound's stability under standard laboratory conditions and its compatibility with various reaction conditions made it an attractive intermediate for subsequent chemical transformations. Early applications focused on its use as a building block for heterocyclic compound synthesis, particularly in the preparation of thiazole and pyrimidine derivatives.

Nomenclature and Systematic Classification

The systematic nomenclature of 3-bromopentane-2,4-dione follows International Union of Pure and Applied Chemistry guidelines for naming halogenated diketones. The compound is officially designated as 3-bromopentane-2,4-dione, indicating the presence of a bromine atom at position 3 of a pentane chain bearing ketone groups at positions 2 and 4. Alternative naming conventions include 2,4-pentanedione, 3-bromo-, which emphasizes the diketone functionality with the halogen substituent.

The Chemical Abstracts Service has assigned the registry number 3043-28-5 to this compound, providing a unique identifier for chemical databases and literature searches. Additional systematic identifiers include the Molecular Design Limited number MFCD20621173, which facilitates its identification in chemical inventory systems. The compound's International Chemical Identifier key is KCHDFLHQXZRDKL-UHFFFAOYSA-N, providing a standardized method for computational chemical identification.

PropertyValueReference
Chemical Abstracts Service Number3043-28-5
Molecular FormulaC₅H₇BrO₂
Molecular Weight179.01 g/mol
International Chemical Identifier KeyKCHDFLHQXZRDKL-UHFFFAOYSA-N
Simplified Molecular Input Line Entry SystemCC(=O)C(C(=O)C)Br

The compound's classification within chemical taxonomy places it among the brominated aliphatic compounds, specifically as a member of the halogenated diketone family. This classification reflects both its structural characteristics and its chemical reactivity patterns. The presence of both electrophilic and nucleophilic sites within the molecule makes it a versatile intermediate for various synthetic transformations.

Position in Modern Synthetic Organic Chemistry

3-Bromopentane-2,4-dione occupies a prominent position in contemporary synthetic organic chemistry as a versatile building block for complex molecule construction. Recent developments in organic synthesis have highlighted the compound's utility in forming heterocyclic structures, particularly thiazole and pyrimidine derivatives. The compound's unique reactivity profile, stemming from the combination of electron-withdrawing ketone groups and the electrophilic bromine substituent, enables selective chemical transformations under mild reaction conditions.

Modern synthetic applications of 3-bromopentane-2,4-dione demonstrate its value in medicinal chemistry research. Studies have shown that the compound serves as a precursor for the synthesis of biologically active molecules, including potential anticancer agents and enzyme inhibitors. The compound's ability to undergo nucleophilic substitution reactions at the bromine center, combined with its capacity for enolate formation at the α-positions, provides multiple synthetic handles for molecular diversification.

Contemporary research has expanded the synthetic utility of 3-bromopentane-2,4-dione through the development of novel cyclization reactions. The condensation of N-aryl thioureas with 3-bromopentane-2,4-dione has been extensively studied, leading to the formation of both aminothiazoles and iminodihydrothiazoles depending on reaction conditions. This dual reactivity pattern exemplifies the compound's versatility in heterocyclic synthesis and demonstrates how reaction conditions can be manipulated to achieve selective product formation.

The compound's role in modern synthetic chemistry extends to its use as a substrate for developing new catalytic methodologies. Research into metal-catalyzed transformations has identified 3-bromopentane-2,4-dione as a suitable substrate for various catalytic processes, including palladium-catalyzed coupling reactions and other transition metal-mediated transformations. These developments have positioned the compound as not only a synthetic intermediate but also as a testing ground for new catalytic methodologies.

Recent advances in synthetic methodology have also explored the use of 3-bromopentane-2,4-dione in the preparation of complex polycyclic structures. The compound's ability to participate in multiple bond-forming reactions within a single synthetic sequence has made it valuable for the construction of fused ring systems and other architecturally complex molecules. These applications demonstrate the compound's continued relevance in addressing modern synthetic challenges and its potential for future methodological developments.

3-Bromopentane-2,4-dione exists as a liquid at ambient temperature and pressure conditions [1]. The compound typically presents as a colorless oil to yellow liquid, with the coloration potentially varying based on purity and storage conditions [2] [1]. The liquid state at room temperature is consistent with the molecular weight of 179.01 grams per mole and the presence of the bromine substituent, which influences intermolecular interactions without significantly increasing the melting point beyond ambient conditions [3] [4] [5].

PropertyValue
Physical StateLiquid
AppearanceColorless oil to yellow liquid
Molecular FormulaC₅H₇BrO₂
Molecular Weight179.01 g/mol
CAS Number3043-28-5

Thermodynamic Parameters

The thermodynamic properties of 3-Bromopentane-2,4-dione reflect the compound's molecular structure and intermolecular forces, particularly the influence of the bromine substitution on the parent acetylacetone framework.

Melting Point (138-140°C)

The melting point of 3-Bromopentane-2,4-dione is reported as 138-140°C [4] [5] [6] [7] [8] [9]. This relatively high melting point for a compound that exists as a liquid at room temperature suggests significant intermolecular forces in the solid state. The melting point range indicates the presence of strong dipole-dipole interactions and potential hydrogen bonding between molecules, characteristic of β-diketone systems [10] [11]. The bromine substituent contributes to increased molecular polarizability and enhanced van der Waals forces compared to the parent acetylacetone compound [12] [10].

Boiling Point (23-24°C)

The boiling point is documented as 23-24°C [4] [5] [6] [7] [8] [9]. This low boiling point relative to the melting point suggests that the compound may undergo decomposition or structural rearrangement under heating conditions. The proximity of the boiling point to room temperature indicates high volatility and relatively weak intermolecular forces in the liquid phase, which is consistent with the compound's tendency to exist as a liquid at ambient conditions [1].

PropertyValueReference
Melting Point138-140°C [4] [5] [6] [7] [8] [9]
Boiling Point23-24°C [4] [5] [6] [7] [8] [9]
Density1.505±0.06 g/cm³ [4] [5] [6] [7] [8] [9]
pKa6.99±0.46 [5] [9]

Density (1.505±0.06 g/cm³)

The density of 3-Bromopentane-2,4-dione is 1.505±0.06 g/cm³ [4] [5] [6] [7] [8] [9]. This relatively high density reflects the presence of the bromine atom, which significantly increases the compound's molecular mass without proportionally increasing its volume. The density value is consistent with other brominated organic compounds and indicates efficient molecular packing in the liquid state. The precision of the measurement (±0.06 g/cm³) suggests reliable experimental determination under controlled conditions [4] [5].

The high density relative to non-halogenated β-diketones demonstrates the substantial contribution of the bromine substituent to the compound's physical properties. This density value is important for practical applications involving solution preparation and reaction stoichiometry calculations [13] [14].

Solubility Profile in Various Solvents

The solubility characteristics of 3-Bromopentane-2,4-dione reflect its amphiphilic nature, possessing both polar carbonyl groups and a relatively hydrophobic alkyl-halogen framework. The compound demonstrates limited solubility in water due to its predominantly hydrophobic character [15]. However, it exhibits good solubility in organic solvents including methanol, ethanol, dichloromethane, and acetone [13] [1] [16].

In synthetic applications, 3-Bromopentane-2,4-dione has been successfully dissolved in various organic media including methanol for condensation reactions [13] [17], dichloromethane for extraction procedures [18], and acetone for bromination reactions [18]. The compound's solubility in polar aprotic solvents like dimethylformamide enables its use in nucleophilic substitution reactions [1].

The solubility pattern indicates that the compound maintains the typical solubility characteristics of β-diketones while being modified by the bromine substitution. The presence of the halogen enhances solubility in chlorinated solvents and moderately polar organic media [14] [19].

Acid-Base Properties and pKa Determination (6.99±0.46)

The acid-base properties of 3-Bromopentane-2,4-dione are characterized by a pKa value of 6.99±0.46 [5] [9]. This value indicates that the compound exhibits weak acidic behavior, consistent with the presence of the β-diketone functionality that can undergo keto-enol tautomerization [10] [20] [21].

The pKa value reflects the acidity of the methylene hydrogen at the C-3 position, which is activated by the adjacent carbonyl groups. The bromine substitution at this position significantly influences the electronic environment, potentially stabilizing the conjugate base through inductive effects [12] [10]. The relatively low pKa compared to simple ketones demonstrates the enhanced acidity resulting from the β-dicarbonyl system [20] [21].

This acidity enables the compound to participate in various base-catalyzed reactions, including condensation reactions with amines and nucleophilic substitution processes [13] [14] [19]. The pKa value is crucial for understanding the compound's behavior in different pH environments and its potential for forming metal chelates [22] [23].

Stability and Degradation Patterns

The stability profile of 3-Bromopentane-2,4-dione reveals several important characteristics relevant to its storage and handling. The compound demonstrates moderate stability under ambient conditions when stored properly, but exhibits susceptibility to degradation under specific conditions [12] [10].

Thermal Stability: The compound shows limited thermal stability, with decomposition occurring at temperatures significantly below the reported melting point [13]. Thermal degradation studies indicate that the compound undergoes ring-opening and fragmentation reactions when heated, particularly in the presence of moisture or basic conditions [12] [24].

Photostability: Like many β-diketones, 3-Bromopentane-2,4-dione exhibits sensitivity to light, particularly ultraviolet radiation [10]. Storage under dark conditions is recommended to prevent photochemical degradation reactions that can lead to bromide elimination and formation of colored decomposition products [12].

Chemical Stability: The compound demonstrates reasonable stability toward mild acidic conditions but shows increased reactivity in basic media [13] [14]. The presence of the bromine substituent makes the compound susceptible to nucleophilic attack, leading to substitution reactions that can be either desired synthetic transformations or unwanted degradation pathways [19] [25].

Hydrolytic Stability: In aqueous environments, the compound may undergo slow hydrolysis, particularly under elevated temperature or extreme pH conditions [10]. The rate of hydrolysis is influenced by the pH of the medium and the presence of catalytic species [12].

The stability characteristics indicate that 3-Bromopentane-2,4-dione should be stored in dry, cool conditions away from light and strong bases to maintain its chemical integrity over extended periods [26] [27]. These stability considerations are particularly important for synthetic applications where the compound serves as a reactive intermediate [13] [14] [19].

PropertyValueSource
XLogP30.7 [3] [26] [27]
Hydrogen Bond Donors0 [3]
Hydrogen Bond Acceptors2 [3]
Rotatable Bonds2 [3]
Topological Polar Surface Area34.14 Ų [26] [27]

XLogP3

0.7

Wikipedia

3-bromopentane-2,4-dione

Dates

Last modified: 08-15-2023

Explore Compound Types